![molecular formula C8H4BrFO B3035030 4-Bromo-5-fluorobenzofuran CAS No. 286836-29-1](/img/structure/B3035030.png)
4-Bromo-5-fluorobenzofuran
Overview
Description
Synthesis Analysis
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-fluorobenzofuran includes a benzofuran ring, a bromine atom, and a fluorine atom . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis
4-Bromo-5-fluorobenzofuran has a molecular weight of 215.02 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources .Scientific Research Applications
Pharmacological Properties
Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties . For example, some fluorofurans and trifluoromethylfurans have shown oxytocin antagonist properties, HIV-1 reverse transcriptase inhibition at nanomolar level, antimalarial activity, and antibacterial properties .
Anti-Tumor Activity
Benzofuran compounds have been found to have strong biological activities such as anti-tumor . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Antibacterial Activity
Benzofuran compounds have also shown antibacterial properties . This suggests that “4-Bromo-5-fluorobenzofuran” could potentially be used in the development of new antibacterial agents.
Anti-Oxidative Activity
Benzofuran compounds have demonstrated anti-oxidative activities . This suggests that “4-Bromo-5-fluorobenzofuran” could potentially be used in the development of new antioxidants.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . This suggests that “4-Bromo-5-fluorobenzofuran” could potentially be used in the development of new antiviral agents.
Safety and Hazards
Future Directions
Benzofuran compounds, including 4-Bromo-5-fluorobenzofuran, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .
Mechanism of Action
Target of Action
Benzofuran derivatives, in general, have been found to exhibit significant pharmacological properties
Mode of Action
The exact mode of action of 4-Bromo-5-fluorobenzofuran is currently unknown due to the lack of specific studies on this compound. It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of 4-Bromo-5-fluorobenzofuran with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
It’s known that benzofuran derivatives can be involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . More research is needed to elucidate the specific biochemical pathways affected by 4-Bromo-5-fluorobenzofuran.
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the storage temperature for 4-Bromo-5-fluorobenzofuran is recommended to be between 2-8°C , indicating that temperature could be a significant environmental factor affecting its stability.
properties
IUPAC Name |
4-bromo-5-fluoro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTQDIYJVPPMKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluorobenzofuran |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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